molecular formula C14H13NO3 B2889760 9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid CAS No. 667413-07-2

9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid

Cat. No.: B2889760
CAS No.: 667413-07-2
M. Wt: 243.262
InChI Key: XNPKFSCSMWRSDJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Scientific Research Applications

9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used in proteomics research to study protein structures and functions .

Biological Activity

9-Methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid is a complex organic compound with significant potential in biological research. Its unique structure and functional groups make it a candidate for various biochemical applications, particularly in proteomics and medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C14H13N3O3C_{14}H_{13}N_{3}O_{3} and features a pyridoquinoline backbone. This structure contributes to its biological activity by allowing interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₄H₁₃N₃O₃
CAS Number667413-07-2
Molecular Weight257.27 g/mol
Hazard ClassificationIrritant

The biological activity of this compound involves its interaction with specific enzymes and receptors. The compound's structure suggests potential interactions with nucleophilic sites on proteins, which could modulate various biochemical pathways. While the exact molecular targets remain under investigation, preliminary studies indicate that it may influence cellular functions related to enzyme activity and signal transduction.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. It has shown efficacy against several gram-positive bacteria, making it a candidate for further development as an antibacterial agent. For instance, its metabolites have been synthesized and tested for their antibacterial activity, demonstrating promising results against pathogens like Propionibacterium acnes .

Case Studies

  • Antibacterial Efficacy : In a study on derivatives of related compounds, the metabolites of 9-fluoro analogs exhibited significant antibacterial activity compared to their parent compounds. This suggests that modifications to the core structure can enhance biological effects .
  • Proteomics Applications : The compound is utilized in proteomics research as a biochemical tool for studying protein interactions and functions. Its ability to form stable complexes with proteins allows for detailed analysis of biochemical pathways .

Comparative Studies

Research comparing this compound with similar compounds indicates that its unique functional groups confer distinct reactivity profiles and biological activities. For example:

Compound NameAntibacterial Activity
This compoundModerate
9-Fluoro analogsHigh

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step organic reactions starting from anthranilic acid derivatives. These synthetic routes not only yield the target compound but also allow for further functionalization to enhance its biological properties.

Properties

IUPAC Name

7-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-8-5-9-3-2-4-15-7-11(14(17)18)13(16)10(6-8)12(9)15/h5-7H,2-4H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPKFSCSMWRSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=C1)C(=O)C(=CN3CCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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